Product packaging for Oxime-, methoxy-phenyl-_(Cat. No.:)

Oxime-, methoxy-phenyl-_

Cat. No.: B14137573
M. Wt: 151.16 g/mol
InChI Key: HUYDCTLGGLCUTE-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance within Contemporary Organic and Natural Product Chemistry

In the realm of organic synthesis, the oxime functional group is a versatile intermediate. nih.gov Oximes are used as protecting groups for carbonyl compounds (aldehydes and ketones) and can be readily converted back to the original carbonyl compound through hydrolysis. wikipedia.orgnih.gov They also serve as precursors for the synthesis of other important organic molecules, including amines (via reduction), nitriles, and various heterocyclic compounds. wikipedia.orgnih.govacs.org A notable industrial application of an oxime is in the Beckmann rearrangement of cyclohexanone (B45756) oxime to produce caprolactam, the monomer for Nylon-6, with millions of tons produced annually. nih.gov

Within natural product chemistry, methoxy-phenyl oxime has been identified as a naturally occurring volatile compound. For instance, it has been detected in bamboo shoots (Bambusa oldhamii), where it contributes to the aroma profile, described as smelling like fresh shrimp and crabs. ncsu.edu The introduction of an oxime group to natural product scaffolds has been shown to enhance or modify their biological activity. nih.gov For example, oxime derivatives of the natural phenol (B47542) gossypol (B191359) have demonstrated antiviral and fungicidal properties. nih.gov Similarly, oxime metabolites are found in plants, where they act as intermediates in biosynthetic pathways, such as in the formation of glucosinolates, which are part of a plant's defense mechanism. nih.gov

Overview of Key Research Trajectories and Interdisciplinary Relevance of Oxime-, Methoxy-phenyl-

Research into oximes, including methoxy-phenyl derivatives, spans several scientific disciplines, highlighting their broad relevance. A significant area of investigation is in medicinal chemistry. Methoxy-phenyl oxime itself has been identified as a biologically active component in bitter melon seed extracts, demonstrating cytotoxic effects against human colon tumor cells in laboratory studies. researchgate.net This has spurred interest in its potential as an anticancer agent. researchgate.net More broadly, numerous oxime derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. nih.govmdpi.com Some indirubin-oxime derivatives, for instance, are potent inhibitors of various protein kinases involved in tumorigenesis. nih.gov

The interdisciplinary relevance of oximes extends to analytical chemistry, where their ability to form stable complexes with metal ions is utilized for the detection and quantification of these ions. ontosight.ai In the food and fragrance industries, compounds like methoxy-phenyl oxime are studied as flavor and aroma components. ncsu.edu Furthermore, the fundamental reactivity of the oxime group continues to be a subject of study, with research exploring new metal-catalyzed reactions and chemoselective transformations to create complex molecules like substituted pyridines. acs.orgorgsyn.org The study of oximes also intersects with materials science, given their role as precursors to polymers like nylon. nih.gov

Properties of Oxime-, methoxy-phenyl-

PropertyValueSource
IUPAC Name methyl (Z)-N-hydroxybenzenecarboximidate nih.gov
Molecular Formula C₈H₉NO₂ nih.gov
Molecular Weight 151.16 g/mol nih.gov
CAS Number 67160-14-9 nih.govpherobase.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B14137573 Oxime-, methoxy-phenyl-_

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

methyl (Z)-N-hydroxybenzenecarboximidate

InChI

InChI=1S/C8H9NO2/c1-11-8(9-10)7-5-3-2-4-6-7/h2-6,10H,1H3/b9-8-

InChI Key

HUYDCTLGGLCUTE-HJWRWDBZSA-N

Isomeric SMILES

CO/C(=N\O)/C1=CC=CC=C1

Canonical SMILES

COC(=NO)C1=CC=CC=C1

Origin of Product

United States

Nomenclature and Stereochemical Considerations of Oxime , Methoxy Phenyl

Systematic IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) provides systematic rules for naming chemical compounds. For molecules containing the "Oxime-, methoxy-phenyl-" structure, the nomenclature depends on the parent carbonyl compound from which the oxime is derived.

An oxime is formed by the condensation of a hydroxylamine (B1172632) with an aldehyde or a ketone. The naming conventions reflect this origin. For instance, the oxime derived from 4-methoxybenzaldehyde (B44291) can be named using functional class nomenclature by adding the word "oxime" after the name of the aldehyde. acdlabs.com

Functional Class Name: 4-methoxybenzaldehyde oxime

Alternatively, substitutive nomenclature can be used, where the =N-OH group is treated as a substituent on the parent hydrocarbon. In this system, the prefix "hydroxyimino-" is used. acdlabs.com

Substitutive Name: 1-(hydroxyimino)methyl-4-methoxybenzene

Modern IUPAC recommendations often prefer names that designate oximes as N-hydroxy derivatives of the corresponding imines. qmul.ac.uk

Preferred IUPAC Name (PIN): (E/Z)-N-(4-methoxybenzylidene)hydroxylamine

The specific isomer (E or Z) must be indicated as a prefix. The term "Oxime-, methoxy-phenyl-" itself is a general descriptor for a class of compounds rather than a specific chemical entity. For example, if the parent carbonyl is a ketone like 4-methoxyacetophenone, the resulting oxime is named 1-(4-methoxyphenyl)ethan-1-one oxime.

Molecular Formula and Structural Representation

The molecular formula for the simplest aldoxime in this class, derived from methoxybenzaldehyde, is C8H9NO2. The structure consists of a phenyl ring substituted with a methoxy (B1213986) group (-OCH3) and an oxime functional group (-CH=NOH). The position of the methoxy group on the phenyl ring (ortho, meta, or para) leads to different constitutional isomers. The para-substituted isomer (4-methoxybenzaldehyde oxime) is a common example.

Below is a data table summarizing the key identifiers for 4-methoxybenzaldehyde oxime.

PropertyValue
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
Canonical SMILES COC1=CC=C(C=C1)C=NO
InChI Key LJRQSCBPMYWJLA-UHFFFAOYSA-N

Data sourced from PubChem and ChemSpider databases. nih.govchemspider.com

Stereochemical Isomerism in Oxime Systems (e.g., E/Z Configuration)

The carbon-nitrogen double bond (C=N) in oximes is rigid and does not permit free rotation, leading to the possibility of geometric isomerism, a form of stereoisomerism. spcmc.ac.in These stereoisomers are distinct compounds with different physical and chemical properties.

The configuration of these isomers is described using the E/Z notation, which is based on the Cahn-Ingold-Prelog (CIP) priority rules. adichemistry.com

Assign Priorities: For each atom of the C=N double bond, the two attached groups are assigned a priority (high or low) based on atomic number. The atom with the higher atomic number gets higher priority.

Determine Configuration:

If the two higher-priority groups are on the same side of the double bond, the configuration is designated Z (from the German zusammen, meaning together).

If the two higher-priority groups are on opposite sides of the double bond, the configuration is designated E (from the German entgegen, meaning opposite). adichemistry.com

For an aldoxime like 4-methoxybenzaldehyde oxime, the groups on the C=N double bond are:

On the carbon atom: a hydrogen atom and a 4-methoxyphenyl (B3050149) group.

On the nitrogen atom: a hydroxyl group (-OH) and a lone pair of electrons.

Applying the CIP rules:

On the carbon, the 4-methoxyphenyl group has higher priority than the hydrogen atom.

On the nitrogen, the hydroxyl group has higher priority than the lone pair.

The resulting E and Z isomers are shown in the table below.

IsomerConfiguration DescriptionStructure
E-isomer The high-priority groups (4-methoxyphenyl and -OH) are on opposite sides of the C=N double bond.
Z-isomer The high-priority groups (4-methoxyphenyl and -OH) are on the same side of the C=N double bond.

Historically, the terms syn and anti were used to describe oxime isomers. For aldoximes, syn indicated that the hydrogen on the oxime carbon and the hydroxyl group were on the same side (cis), while anti meant they were on opposite sides (trans). spcmc.ac.in However, this system can be ambiguous for ketoximes and complex structures, and the E/Z notation is now the preferred IUPAC standard. libretexts.orgqmul.ac.uk

Natural Occurrence and Biogenetic Pathways of Methoxy Phenyl Oxime

Presence in Food Matrices and Processes of Formation

Methoxy-phenyl oxime has been detected through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) in several food items. Its formation can be a result of both natural biogenetic pathways within plants and chemical changes occurring during food processing, such as heat treatment.

Detection and Biogenesis in Ultra-High-Temperature (UHT) Milk

Methoxy-phenyl oxime has been identified as a dominant nitrogen-containing volatile compound in ultra-high-temperature (UHT) processed milk. tandfonline.com In analyses of commercial UHT milk samples, it was found in the highest concentrations among nitrogenous VOCs, with its percentage composition ranging from 33.38% to 58.10%. tandfonline.com

The proposed biogenesis of methoxy-phenyl oxime in UHT milk is linked to the high-heat treatment process. It is suggested that the compound may form from the reaction of aldehydes or ketones with a nitrogen-containing reducing agent in the weakly acidic medium of the milk during processing. tandfonline.com This is supported by the observation that milk samples with low levels of ketones tended to have high levels of methoxy-phenyl oxime. tandfonline.com

Table 1: Key Volatile Compounds in UHT Milk Samples

Compound Average Percentage of Total Volatiles
Oxime-, methoxy-phenyl- 46.07%
2-Heptanone 16.75%
2-Mercapto-4-phenylthiazole 7.41%
2-Amino-5-ethoxycarbonyl benzophenone 6.11%
Acetic acid 5.87%

Source: Characterization of volatile compounds and organic acids in ultra-high-temperature milk packaged in tetra brik cartons. tandfonline.com

Identification in Melon Breeding Lines and Horticultural Contexts

In the context of horticulture, methoxy-phenyl oxime has been identified as a volatile compound in melon breeding lines. mdpi.com During a comprehensive analysis of the volatile profiles of 28 different melon lines, methoxy-phenyl oxime was detected, although it constituted a small fraction (0.76%) of the total volatile organic compounds, grouped with two other compounds. mdpi.com Its presence was associated with a specific subset of the breeding lines analyzed. mdpi.com This finding is noteworthy as the compound had only been reported in muskmelons in one prior study, suggesting it is not a universally common volatile in this fruit but may be specific to certain varieties or breeding lines. mdpi.com

Characterization in Edible Bamboo Shoots (Bambusa oldhamii)

Methoxy-phenyl oxime is a significant volatile constituent of edible bamboo shoots, specifically of the species Bambusa oldhamii. ncsu.edu It is found in abundance in both underground (UB) and aboveground (AB) shoots. ncsu.edu Research using solid-phase microextraction (SPME) followed by GC-MS analysis revealed that at ambient temperature, methoxy-phenyl oxime was the primary volatile compound in aboveground shoots, accounting for 30.41% of the relative content. ncsu.edu In underground shoots, it was the third most abundant volatile, with a relative content of 10.15%. ncsu.edu The compound is described as imparting a scent akin to fresh shrimp and crabs. ncsu.edu

The concentration of methoxy-phenyl oxime in bamboo shoots is affected by heat treatment. In one study, the compound was detected in underground shoots after heating for 5 minutes, disappeared after 30 minutes, and then reappeared in trace amounts after 60 minutes of heating. ncsu.edu

Table 2: Relative Content of Methoxy-phenyl Oxime in Bambusa oldhamii Shoots at 25°C

Type of Shoot Relative Content (%)
Aboveground (AB) 30.41%
Underground (UB) 10.15%

Source: Profiling of volatile compounds with characteristic odors in Bambusa oldhamii shoots from Taiwan. ncsu.edu

Contribution to Aroma Profiles in Fragrant Rice

The aroma of fragrant rice is a complex mixture of numerous volatile compounds. Methoxy-phenyl-oxime has been identified as one of the key characteristic flavor compounds, particularly in fragrant rice varieties exhibiting a "popcorn" flavor type. In a study comparing different flavor types of fragrant rice, methoxy-phenyl-oxime was a key compound that distinguished the popcorn flavor from others. It is noted to contribute a floral fragrance to the rice aroma profile.

Analysis in Sparkling Wine Volatile Composition

The volatile composition of sparkling wines is complex, arising from the grapes (pre-fermentative aroma), yeast metabolism during fermentation (fermentative aroma), and the aging process (post-fermentative aroma). colostate.edu Major classes of compounds identified include esters, alcohols, acids, terpenes, and C13-norisoprenoids. taylorfrancis.comresearchgate.net Based on available research, methoxy-phenyl oxime has not been identified as a volatile compound in sparkling wines. colostate.edutaylorfrancis.comresearchgate.netembrapa.brsemanticscholar.org

Isolation from Natural Extracts and Organisms

Methoxy-phenyl oxime has been isolated and identified from various natural sources, including bacteria, plants, and insects.

In microbiology, the compound was isolated from a strain of the soil bacterium Streptomyces pratensis (QUBC97). pherobase.com The bacterium was found to produce two distinct antibacterial compounds, with the freshly produced compound being identified as methoxy-phenyl-oxime through mass spectroscopy analysis of the HPLC-purified extract. pherobase.com

In the plant kingdom, methoxy-phenyl oxime has been identified in the leaf extracts of Conocarpus lancifolius. researchgate.net A GC-MS analysis of a methanolic alkaloid extract from the leaves showed a major peak corresponding to methoxy-phenyl oxime, which accounted for 42.02% of the total area. researchgate.net The compound was subsequently purified and identified using HPLC. researchgate.net It has also been reported as a constituent in the seed extracts of bitter melon (Momordica charantia). researchgate.net

Furthermore, methoxy-phenyl oxime has been identified as a component in the clasper scent glands of the butterfly Heliconius erato, where it likely functions as a semiochemical in the insect's chemical communication system. pherobase.com

The Intriguing Presence of Methoxy-Phenyl Oxime Across Kingdoms

The chemical compound "Oxime-, methoxy-phenyl-," a molecule with a distinct aromatic profile, has been identified in a diverse range of biological sources, from the essential oils of succulent plants to the fermentation products of soil bacteria. This article explores the natural occurrence and biogenetic origins of this compound, shedding light on its presence in various plant species and its production by microorganisms.

The distribution of methoxy-phenyl oxime in nature is surprisingly broad, indicating its involvement in the metabolic pathways of various organisms. Its biogenesis is likely linked to the phenylpropanoid pathway, a major route in plants for the synthesis of a wide array of phenolic compounds from the amino acid phenylalanine. frontiersin.orgresearchgate.netgenome.jpepa.gov This pathway involves a series of enzymatic reactions, including deamination, hydroxylation, and methylation, to produce various phenylpropane derivatives. genome.jp While the precise enzymatic steps leading to methoxy-phenyl oxime are not fully elucidated, the core structure suggests its origin from this central metabolic route.

Occurrence in Essential Oils

Essential oils, the concentrated aromatic liquids extracted from plants, are rich sources of volatile organic compounds. In a study analyzing the chemical composition of the essential oil from Sedum pallidum, a species of stonecrop, methoxy-phenyl oxime was identified as one of the predominant components, constituting 4.34% of the total oil. This finding highlights the contribution of this oxime to the characteristic scent profile of the plant.

Characterization in Plant Extracts

Beyond essential oils, methoxy-phenyl oxime has been detected in the extracts of several other plant species, suggesting a wider distribution than initially thought.

Conocarpus lancifolius : A study on the methanolic leaf extract of this tree revealed the presence of methoxy-phenyl oxime as a major alkaloid compound, accounting for 42.02% of the total area in the gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov This was the first report of this compound in C. lancifolius. nih.gov

Urtica dioica : Commonly known as stinging nettle, the methanolic leaf extract of Urtica dioica was also found to contain methoxy-phenyl oxime. uobabylon.edu.iq GC-MS analysis identified it as one of the fifteen major phytochemicals present in the extract. uobabylon.edu.iq

Momordica charantia : In the seeds of bitter melon (Momordica charantia), methoxy-phenyl oxime has been identified as a significant cytotoxic component in aqueous extracts. ncsu.edu

The following table summarizes the findings from the chemical analysis of these plant extracts:

Plant SpeciesPlant PartExtraction MethodAnalytical MethodKey FindingReference
Sedum pallidumAerial partsHydrodistillationGC-MSMethoxy-phenyl oxime present at 4.34% in essential oil.
Conocarpus lancifoliusLeavesMethanol extractionGC-MSMethoxy-phenyl oxime is a major alkaloid compound (42.02% area). nih.gov nih.gov
Urtica dioicaLeavesMethanol extractionGC-MSMethoxy-phenyl oxime identified as a major phytochemical. uobabylon.edu.iq uobabylon.edu.iq
Momordica charantiaSeedsAqueous extractionGC-MSMethoxy-phenyl oxime identified as a major active component. ncsu.edu ncsu.edu

Production by Microbial Fermentation

Interestingly, the synthesis of methoxy-phenyl oxime is not limited to the plant kingdom. The soil bacterium Streptomyces pratensis has been shown to produce this compound. In a study investigating the antibacterial agents produced by this bacterium, methoxy-phenyl oxime was isolated and identified as a novel antibacterial agent. This discovery points to the potential for microbial fermentation as a source of this compound.

Presence in Mammalian Biological Samples

While the presence of methoxy-phenyl oxime is well-documented in plants and microorganisms, its detection in mammalian systems is an area of ongoing research. One study on the volatile compounds in bamboo shoots noted that methoxy-phenyl oxime imparts a scent akin to fresh shrimp and crabs. ncsu.edu Although no direct evidence was found for its presence in human body odor in the conducted research, the diverse sensory profiles of human volatile compounds warrant further investigation into the potential presence of this and other oxime derivatives.

Synthetic Methodologies and Chemical Transformations of Methoxy Phenyl Oxime

General Principles of Oxime Synthesis

Oximes are a class of organic compounds with the general formula R¹R²C=NOH, where R¹ and R² are hydrogen, alkyl, or aryl groups. They are typically crystalline solids and are important intermediates in organic synthesis. asianpubs.org The formation of oximes can be achieved through various methods, primarily through the condensation of carbonyl compounds with hydroxylamine (B1172632) or through the oxidation of primary amines.

Condensation Reactions of Carbonyl Compounds with Hydroxylamine

The most common and classical method for synthesizing oximes is the condensation reaction between an aldehyde or a ketone and hydroxylamine. xisdxjxsu.asiaresearchgate.net This reaction is typically carried out in the presence of a base or an acid catalyst. xisdxjxsu.asianumberanalytics.com The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule to form the oxime. numberanalytics.com

The reaction conditions can be optimized to improve the yield and rate of the reaction. Factors that influence the reaction include the pH of the mixture, the concentration of reactants, and the presence of a catalyst. numberanalytics.com Various catalysts have been employed for this transformation, including pyridine, hydrochloric acid, zinc oxide, and sodium carbonate. asianpubs.orgnumberanalytics.comnih.gov For instance, the synthesis of oximes from aldehydes and ketones has been achieved in high yields using hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. researchgate.net Solvent-free methods, such as grinding the reactants together, have also been developed as an efficient and environmentally friendly alternative. asianpubs.org

The synthesis of ethanone,1-(4-methoxyphenyl)-, oxime, a methoxy-phenyl oxime derivative, can be achieved by reacting 4'-Methoxyacetophenone with hydroxylamine hydrochloride. chemicalbook.com

Aerobic Oxidation of Primary Amines

An alternative to the condensation method is the oxidation of primary amines. Aerobic oxidation, which utilizes molecular oxygen as the oxidant, is considered a green and environmentally benign method for synthesizing oximes. organic-chemistry.orgnih.gov This method often gives water as the only byproduct. nih.gov

One such system employs 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina (B75360) (WO₃/Al₂O₃) as catalysts for the aerobic oxidation of various primary amines to their corresponding oximes in excellent yields. nih.govnih.gov The proposed mechanism involves an electron transfer from the primary amine to DPPH, followed by proton transfer to form an α-aminoalkyl radical. This radical then reacts with molecular oxygen to produce an α-aminoalkyl hydroperoxide, which subsequently reacts with the WO₃/Al₂O₃ catalyst to yield the oxime. nih.gov

Another metal-free approach involves the use of N,N′,N″-trihydroxyisocyanuric acid (THICA) and acetaldoxime (B92144) as catalysts in water, with air as the oxidant. organic-chemistry.orgthieme-connect.com This method is effective for a wide range of primary benzylamines, affording the corresponding oximes in moderate to good yields. organic-chemistry.orgthieme-connect.com

Other Oxidative Approaches for Oxime Formation

Besides aerobic oxidation, other oxidative methods have been developed for the synthesis of oximes. One such method involves the oxidation of aliphatic amines using m-chloroperoxybenzoic acid (m-CPBA) in ethyl acetate. This catalyst-free reaction proceeds rapidly at room temperature, offering high conversion and selectivity for oximes. organic-chemistry.org

Hypervalent iodine(III) reagents, such as iodobenzene (B50100) diacetate (DIB) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), can also be used to oxidize aldoximes. lucp.net The oxidation of aldoximes with these reagents can lead to the formation of nitrile oxides, which are valuable intermediates in the synthesis of heterocyclic compounds like isoxazolines and isoxazoles through 1,3-dipolar cycloaddition reactions. lucp.net Additionally, primary alcohols can be converted in one pot to oximes using chromium trioxide supported on alumina and hydroxylamine hydrochloride under solvent-free conditions. researchgate.net

Synthetic Routes to Methoxy-phenyl Oxime Derivatives

The synthesis of specific methoxy-phenyl oxime derivatives often involves multi-step procedures tailored to the desired final product. These routes can incorporate the general principles of oxime synthesis and other chemical transformations.

Preparation of Phenylpyrazole Oxime Derivatives (e.g., Ultrasonic Water Bath Method)

A novel and efficient method for synthesizing phenylpyrazole oxime derivatives utilizes an ultrasonic water bath. acs.org This method is considered a green chemistry approach due to its mild reaction conditions and often high yields. acs.org

The synthesis of phenylpyrazole amine oxime derivatives can be initiated from fipronil (B1672679). The reaction involves dissolving fipronil in ethanol, followed by the addition of triethylamine (B128534) (TEA) and hydroxylamine hydrochloride. The mixture is then subjected to an ultrasonic oil bath for several hours to yield the phenylpyrazole amine oxime derivative. acs.org

To synthesize phenylpyrazole oxime ester derivatives, the previously formed phenylpyrazole amine oxime is dissolved in acetonitrile (B52724) with TEA. An acyl chloride is then added, and the reaction proceeds in an ultrasonic bath at room temperature. acs.org Similarly, phenylpyrazole oxime ether derivatives can be prepared by reacting the phenylpyrazole amine oxime with sodium hydride in tetrahydrofuran (B95107) (THF), followed by the addition of a bromoalkane in an ultrasonic bath. acs.org

Reactant 1Reactant 2Catalyst/ReagentSolventMethodProductReference
FipronilHydroxylamine hydrochlorideTriethylamineEthanolUltrasonic oil bathPhenylpyrazole amine oxime derivative acs.org
Phenylpyrazole amine oximeAcyl chlorideTriethylamineAcetonitrileUltrasonic bathPhenylpyrazole oxime ester derivative acs.org
Phenylpyrazole amine oximeBromoalkaneSodium hydrideTetrahydrofuranUltrasonic bathPhenylpyrazole oxime ether derivative acs.org

Synthesis of Quinoxaline (B1680401) Oxime Ether Derivatives

Quinoxaline derivatives are known for their wide range of biological activities. researchgate.net The synthesis of quinoxaline oxime ether derivatives has been reported, demonstrating the versatility of oxime chemistry in creating complex molecules. researchgate.netrsc.org

A series of penta-1,4-dien-3-one oxime ether derivatives containing a quinoxaline moiety were synthesized. researchgate.netrsc.org The key step in this synthesis involves the reaction of 2-chloroquinoxaline (B48734) with a penta-1,4-dien-3-one oxime ether. The reactants are stirred and then refluxed at 80 °C to afford the target quinoxaline oxime ether derivative. mdpi.com

Another approach involves the synthesis of oxime ether derivatives containing a quinoxaline moiety, which have been evaluated for their antibacterial activity. researchgate.net For example, the reaction of 2,6-bis(4-methoxyphenyl)piperidin-4-one with hydroxylamine hydrochloride yields the corresponding oxime. This intermediate can then be further functionalized. core.ac.uk

Reactant 1Reactant 2ConditionsProductReference
2-ChloroquinoxalinePenta-1,4-dien-3-one oxime etherStirred for 30 min, refluxed at 80 °C for 4 hPenta-1,4-dien-3-one oxime ether derivative containing a quinoxaline moiety mdpi.com
2,6-bis(4-methoxyphenyl)piperidin-4-oneHydroxylamine hydrochloride-2,6-bis(4-methoxyphenyl)piperidin-4-one oxime core.ac.uk

Fundamental Reactions and Derivatization of Methoxy-phenyl Oxime

The oxime functional group is a versatile moiety in organic synthesis, capable of undergoing a wide array of chemical transformations. For derivatives such as methoxy-phenyl oxime, these reactions provide pathways to valuable products, including ketones, amides, amines, and various substituted oxime ethers. The presence of the methoxy-phenyl group can influence the reactivity and stereoselectivity of these transformations.

Hydrolysis Pathways of Oximes

The hydrolysis of oximes regenerates the parent carbonyl compound and hydroxylamine, a reaction that can be catalyzed by various inorganic acids. noaa.govwikipedia.org This process is essentially the reverse of the condensation reaction used to form the oxime. nih.gov The stability of oximes towards hydrolysis is notably greater than that of analogous imines and hydrazones; in aqueous solutions, aliphatic oximes have been found to be 100 to 1000 times more resistant to hydrolysis than similar hydrazones. wikipedia.orgscispace.com

The mechanism for acid-catalyzed hydrolysis begins with the protonation of the oxime nitrogen. nih.govnih.gov This increases the electrophilicity of the carbon atom, which is then attacked by water. The resulting tetrahedral intermediate subsequently eliminates hydroxylamine to yield the corresponding ketone or aldehyde. nih.govmasterorganicchemistry.com While the reaction is acid-catalyzed, excessively low pH (typically below 3) can slow the reaction rate by protonating the attacking nucleophile (water) or the hydroxylamine starting material, rendering it less reactive. nih.gov The hydrolysis of oximes generally requires heating in the presence of an acid to proceed effectively. noaa.govwikipedia.org

Recent developments have explored alternative methods, such as Brønsted acid-catalyzed transoximation, which allows for the transfer of the oxime group to another carbonyl compound under mild conditions without the need for stoichiometric amounts of base. rsc.org NMR studies have shown this reaction proceeds through the in-situ generation of hydroxylamines from the successive hydrolysis of the oxime. rsc.org

Table 1: Comparison of Hydrolytic Stability of C=N Bonds

Conjugate Type Relative Hydrolysis Rate (at pD 7.0) Stability
Methylhydrazone ~600x faster than oxime Low
Acetylhydrazone ~300x faster than oxime Low
Semicarbazone ~160x faster than oxime Moderate
Oxime Baseline High scispace.com

Beckmann Rearrangement and Subsequent Amide and Carboxylic Acid Formation

The Beckmann rearrangement is a classic and widely utilized acid-catalyzed reaction that transforms an oxime, particularly a ketoxime like methoxy-phenyl oxime, into a substituted amide. wikipedia.orgwikipedia.orgbyjus.com This reaction involves the migration of the alkyl or aryl group that is in the anti-periplanar position relative to the hydroxyl group on the oxime nitrogen. wikipedia.orgorganic-chemistry.org The process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). chemistrysteps.commasterorganicchemistry.com A concerted wikipedia.orgCurrent time information in Durgapur, IN.-shift of the anti-substituent and the expulsion of water leads to the formation of a nitrilium ion intermediate. chemistrysteps.comjk-sci.com This intermediate is then attacked by a water molecule, and subsequent tautomerization yields the stable amide product. chemistrysteps.comslideshare.net

A broad range of acidic catalysts can promote the Beckmann rearrangement. wikipedia.org While strong Brønsted acids like concentrated sulfuric acid, hydrochloric acid, and polyphosphoric acid are commonly used, other reagents such as phosphorus pentachloride, thionyl chloride, and tosyl chloride are also effective. wikipedia.orgslideshare.net The choice of catalyst can be crucial, as forcing conditions (high temperatures and strong acids) may not be suitable for sensitive substrates. jk-sci.comjocpr.com Organocatalytic systems, such as those using cyanuric chloride with a zinc chloride co-catalyst, have been developed to provide milder reaction conditions. wikipedia.orgunacademy.com

The amide resulting from the Beckmann rearrangement can be further hydrolyzed under either acidic or basic conditions to yield a carboxylic acid and an amine, thereby providing a two-step pathway from a ketone to these valuable products. wikipedia.org

Table 2: Selected Catalysts and Reagents for Beckmann Rearrangement

Catalyst/Reagent Category Notes
Sulfuric Acid (H₂SO₄) Strong Brønsted Acid Commonly used in industrial processes, such as caprolactam synthesis. wikipedia.orgslideshare.net
Phosphorus Pentachloride (PCl₅) Lewis Acid/Dehydrating Agent A classic reagent for the rearrangement. slideshare.netjocpr.com
Thionyl Chloride (SOCl₂) Dehydrating Agent Used to promote the reaction under milder conditions. wikipedia.orgjocpr.com
p-Toluenesulfonyl chloride (TsCl) Activating Agent Converts the hydroxyl to a better leaving group; less likely to cause oxime isomerization. wikipedia.orgjk-sci.com
Cyanuric Chloride / ZnCl₂ Organocatalyst System Allows for catalytic rearrangement under milder conditions. wikipedia.orgunacademy.com
Triphosphazene Organocatalyst Effective for converting ketoximes to lactams. organic-chemistry.org

Reductive Transformations to Amines

The reduction of oximes, including O-alkyl ethers like methoxy-phenyl oxime, is a fundamental method for the synthesis of primary amines. wikipedia.org This transformation can be achieved using a variety of reducing agents and methodologies, from dissolving metal reductions to catalytic hydrogenation. wikipedia.org

Catalytic hydrogenation is a widely applied method, utilizing heterogeneous catalysts such as platinum (Pt), palladium (Pd), and Nickel (Ni). bohrium.commdpi.com The choice of catalyst and reaction conditions can influence the selectivity of the reaction. For example, hydrogenation over palladium on carbon (Pd/C) often leads directly to the primary amine, potentially proceeding through the reduction of the N-O bond first, followed by hydrogenation of the resulting imine. mdpi.com In contrast, platinum-based catalysts like PtO₂ (Adam's catalyst) or Pt/C can be used to selectively form hydroxylamines, especially in the presence of acid, which can then be further reduced to amines if desired. mdpi.comencyclopedia.pub

More recently, homogeneous catalysts based on iridium and nickel have been developed for the hydrogenation of oximes and their ethers. bohrium.comnih.govincatt.nl Iridium(III) complexes have shown high efficiency in reducing oximes to hydroxylamines without cleaving the N-O bond, a reaction assisted by a Brønsted acid co-catalyst. nih.gov Nickel complexes with bisphosphine ligands have proven effective for the asymmetric hydrogenation of both substituted and unsubstituted oximes, yielding chiral hydroxylamines with high enantioselectivity, which can subsequently be converted to chiral primary amines. incatt.nluc.pt

Besides catalytic hydrogenation, hydride reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are also effective for the reduction of oximes to amines. smolecule.com

Table 3: Common Reagents for the Reduction of Oximes to Amines

Reagent/Catalyst Method Product(s) Notes
H₂ / Pd/C Catalytic Hydrogenation Primary Amine Efficient conversion of ketoximes to amines. mdpi.com
H₂ / PtO₂ (Adam's catalyst) Catalytic Hydrogenation Hydroxylamine or Amine Can be selective for hydroxylamines in the presence of acid. bohrium.comencyclopedia.pub
H₂ / Raney Ni Catalytic Hydrogenation Primary Amine Widely used heterogeneous catalyst. bohrium.com
H₂ / Ir(III) complexes Homogeneous Catalytic Hydrogenation Hydroxylamine High selectivity for N-O bond retention with an acid co-catalyst. nih.gov
NaBH₄ / Lewis Acid Hydride Reduction Primary Amine Common laboratory method. smolecule.com
LiAlH₄ Hydride Reduction Primary Amine Powerful reducing agent for oximes. smolecule.com

O-Substitution Reactions (e.g., O-carbamoyl oximes)

The hydroxyl group of an oxime can be readily substituted to form a variety of oxime ethers. O-alkylation and O-arylation are common transformations that can be achieved through various synthetic protocols. organic-chemistry.org A classical method involves deprotonating the oxime with a base like sodium methoxide (B1231860) or sodium hydride to form the oximate salt, which then acts as a nucleophile in a reaction with an alkyl halide. google.com Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the O-arylation of oximes, expanding the scope to include aryl chlorides, bromides, and iodides. organic-chemistry.org

A particularly significant class of O-substituted oximes is the O-carbamoyl oximes. These derivatives are typically synthesized by reacting an oxime with an isocyanate in the presence of a base such as triethylamine. beilstein-journals.orgresearchgate.net This reaction provides a direct route to compounds that have applications as photobase generators and have been studied for their biological activities. beilstein-journals.orgnih.gov Furthermore, the in-situ generation of carbamoyl (B1232498) oximes from an oxime, an amine, and a coupling agent has been developed as a reusable template strategy for the synthesis of ureas and carbamates, avoiding the direct use of hazardous isocyanates. rsc.org

Other O-substitution reactions include reactions with chloroformates to produce oxime carbonates and with chlorinating agents like NaCl/Oxone, which can lead to the formation of hydroximoyl chlorides, versatile intermediates for further synthesis. mdpi.commdpi.com

Table 4: Synthesis of O-Carbamoyl Oximes

Reactants Reagent/Conditions Product Type Reference
Oxime + Isocyanate Et₃N, dry chloroform (B151607) or THF O-carbamoyl oxime beilstein-journals.org

Coordination Chemistry and Metal Complexation of Oxime , Methoxy Phenyl

Synthesis and Structural Elucidation of Polymeric and Monomeric Metal Chelates

The synthesis of metal chelates with methoxy-phenyl oximes can be achieved through straightforward reaction pathways, yielding both discrete monomeric units and extended polymeric structures.

Monomeric Complexes: Mononuclear complexes are typically synthesized by reacting a metal salt with the methoxy-phenyl oxime ligand in a suitable solvent. A well-characterized example is the synthesis of bis(4-methoxy-salicylaldoximato)copper(II), [Cu(4-MeO-salox)₂]. This monomeric complex was prepared and its structure was confirmed by single-crystal X-ray diffraction, revealing a square planar geometry around the Cu(II) center. nih.gov Similarly, complexes of Ni(II), Cu(II), and Co(II) have been prepared using a Schiff base ligand derived from isonitroso-p-methoxyacetophenone and 1,2-diaminoethane. researchgate.net

Polymeric Complexes: Polymeric materials incorporating methoxy-phenyl oxime functionalities can be synthesized, demonstrating the utility of these monomers in materials science. Schiff base polymers have been successfully created through the condensation of divanillin (a compound containing methoxy (B1213986) and phenyl groups) with various alkyl diamines. scispace.comresearchgate.net These polymers have been shown to effectively chelate with metal ions like Cu(II), Fe(II), and Co(II). scispace.comresearchgate.net Furthermore, terpolymers have been synthesized using vanillin (B372448) oxime, formaldehyde, and p-hydroxyacetophenone, indicating the versatility of these oximes in condensation polymerization. tandfonline.com

Table 1: Examples of Synthesized Methoxy-phenyl Oxime Metal Complexes
Ligand/PrecursorMetal Ion(s)Complex TypeStructural FeaturesReference(s)
4-Methoxy-salicylaldoximeCu(II)MonomericSquare planar geometry, confirmed by X-ray diffraction. nih.gov
Isonitroso-p-methoxyacetophenone Schiff baseNi(II), Cu(II), Co(II)MonomericCharacterized by spectroscopic methods. researchgate.net
Divanillin (with 1,6-diaminohexane)Cu(II), Fe(II), Co(II)PolymericSchiff base polymer capable of metal chelation. scispace.comresearchgate.net
Vanillin Oxime (with formaldehyde)Not specifiedPolymericAcid-catalyzed terpolymer. tandfonline.com

Spectroscopic and Magnetic Investigations of Metal-Oxime Complexes

Spectroscopic and magnetic studies are essential for characterizing the structure and electronic properties of metal complexes.

Spectroscopic Investigations: Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the oxime ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the C=N and N-O bonds are observed. For instance, in a palladium(II) complex of an imine oxime, the C=N stretching vibrations shifted to lower frequencies after coordination, indicating the involvement of the imine and oxime nitrogen atoms in binding to the metal. mdpi.com

Electronic (UV-Visible) spectroscopy provides information about the d-d electronic transitions of the metal ion and charge-transfer bands within the complex. The UV-Vis spectrum of the [Cu(4-MeO-salox)₂] complex has been studied both experimentally and theoretically. nih.gov Similarly, the electronic spectra of Ni(II), Cu(II), and Zn(II) complexes with 2-hydroxy-3-methoxy-5-(methoxyphenyl)benzaldehyde oxime have been reported, showing distinct absorption bands corresponding to ligand-to-metal charge transfer and d-d transitions. researchgate.net

Table 2: Spectroscopic Data for Selected Methoxy-phenyl Oxime Complexes
ComplexIR (cm⁻¹) Key Vibrational ShiftsUV-Vis (nm) Absorption MaximaReference(s)
[Pd(imine oxime)]C=N (imine and oxime) bands shift to lower frequency upon coordination.Bands observed around 275, 330, and 411 nm. mdpi.com
[Cu(4-MeO-salox)₂]Not detailedAnalyzed and compared with TD-DFT calculations. nih.gov
[Ni/Cu/Zn(2-hydroxy-3-methoxy-5-(methoxyphenyl)benzaldehyde oxime)₂]Not detailedDistinct spectra for each metal complex reported. researchgate.net

Magnetic Investigations: Magnetic susceptibility measurements provide insight into the number of unpaired electrons and the nature of magnetic interactions between metal centers in polynuclear complexes. The magnetic moments of complexes with Schiff bases of isonitroso-p-methoxyacetophenone have been used to help elucidate their structures. researchgate.net In related systems, such as a hexanuclear copper(II) salicylaldoxime (B1680748) cluster, magnetic measurements revealed significant antiferromagnetic coupling between the metal centers, where the χT value decreases as the temperature is lowered. doi.org Studies on other bridged copper(II) complexes also show that the nature of the bridging atoms (e.g., phenoxide vs. oximato oxygen) strongly influences the strength of the magnetic exchange. researchgate.net

Theoretical and Computational Studies of Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the electronic structure, bonding, and spectroscopic properties of metal-oxime complexes.

DFT calculations have been successfully used to optimize the geometry of the [Cu(4-MeO-salox)₂] complex, with the results showing good agreement with the experimental structure obtained from X-ray crystallography. nih.gov Time-dependent DFT (TD-DFT) has been employed to simulate and interpret the electronic spectra of these complexes, allowing for the assignment of specific electronic transitions. nih.gov Analysis of the molecular orbitals (HOMO and LUMO) provides information about charge transfer possibilities and the nature of the metal-ligand bond. For [Cu(4-MeO-salox)₂], the electron density in the frontier orbitals was found to be distributed over the benzene (B151609) rings of the ligand and the d-orbitals of the copper ion. nih.gov

Computational studies on analogous systems, such as phenyl pyridyl ketoxime copper complexes, have provided detailed analysis of bond lengths, bond angles, vibrational frequencies, and electronic transitions, demonstrating the power of DFT to model these complex interactions. uef.fi Molecular electrostatic potential (MEP) maps can be generated to identify the reactive sites on the ligand for electrophilic and nucleophilic attack, as shown in a study of 1,2-diphenyl-2-methoxyethanone oxime. tandfonline.com These theoretical approaches complement experimental data to provide a comprehensive picture of the coordination chemistry of methoxy-phenyl oximes.

Advanced Analytical Techniques for Characterization and Quantification of Oxime , Methoxy Phenyl

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely utilized technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for the identification and quantification of individual components within a complex mixture.

Headspace Solid-Phase Microextraction (HS-SPME-GC/MS) Applications

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the extraction and concentration of volatile organic compounds (VOCs) from a sample's headspace. researchgate.netnih.govmdpi.com This method is particularly advantageous for its simplicity and sensitivity. researchgate.net

In the analysis of "Oxime-, methoxy-phenyl-," HS-SPME-GC/MS has been instrumental in its identification in various matrices. For instance, this technique has been used to identify volatile compounds in agricultural products like melon breeding lines and bamboo shoots. mdpi.comncsu.edu In a study on melon breeding lines, a 50/30 µm divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber was used for extraction, followed by GC-MS analysis. mdpi.commdpi.com The compound "Oxime-, methoxy-phenyl-" was identified among 113 VOCs, and its presence was noted in several breeding lines. mdpi.com Similarly, it was identified as a key volatile compound in both underground and aboveground shoots of Bambusa oldhamii. ncsu.edu

The application of HS-SPME-GC/MS extends to the analysis of leachables in pharmaceutical products and VOCs in food products like UHT milk. chromatographyonline.comtandfonline.com In a study screening for leachables in a nasal solution, "Oxime-, methoxy-phenyl-" was tentatively identified as a potential leachable compound. chromatographyonline.com Furthermore, it has been detected in the volatile profiles of green tea and sparkling wines, highlighting the broad applicability of this technique. nih.govembrapa.br Some researchers have suggested that "methoxy-phenyl-oxime" might be a contaminant originating from the glue used in SPME fiber assembly. researchgate.net

Below is a table summarizing the HS-SPME-GC/MS conditions used in the analysis of "Oxime-, methoxy-phenyl-" in various studies.

Parameter Melon Breeding Lines mdpi.com Nasal Solution chromatographyonline.comchromatographyonline.com Green Tea nih.gov
Fiber 50/30 µm DVB/CAR/PDMSPDMS/DVBDVB/CAR/PDMS
Extraction Temperature 80 °C45 °CNot Specified
Extraction Time 30 min30 minNot Specified
Desorption Temperature 225 °C260 °C250 °C
Desorption Time 2 min1 minNot Specified
Carrier Gas HeliumHeliumHelium
Flow Rate 1 mL/minNot Specified1 mL/min
Injection Mode SplitlessSplitlessNot Specified

Comprehensive GC-MS Analysis of Complex Matrices

Beyond HS-SPME, direct GC-MS analysis is crucial for characterizing "Oxime-, methoxy-phenyl-" in various complex extracts. This compound has been identified in the methanolic leaf extracts of plants such as Conocarpus lancifolius and Urtica dioica. researchgate.netresearchgate.net In the analysis of Conocarpus lancifolius, GC-MS revealed "methoxy phenyl oxime" as a major alkaloid compound with a retention time of 5.2 minutes and a relative area of 42.02%. researchgate.netteikyomedicaljournal.com Similarly, in a study of Urtica dioica leaf extract, "Oxime- methoxy-phenyl" was the first major peak identified. researchgate.net

The technique has also been applied to identify volatile metabolites produced by microorganisms, such as Bacillus subtilis and Candida albicans. researchgate.netnih.gov In these studies, "methoxyphenyl-oxime" was among the bioactive compounds identified, showcasing the utility of GC-MS in microbial metabolomics. researchgate.netnih.gov Furthermore, GC-MS has been employed in the analysis of human body odor, where "Methoxy-phenyl-oxime" was detected in samples from both the armpit and neck. rsc.org

The following table presents GC-MS data for "Oxime-, methoxy-phenyl-" from different studies.

Source Retention Time (min) Relative Area (%) Reference
Conocarpus lancifolius leaf extract5.242.02 researchgate.netteikyomedicaljournal.com
Urtica dioica leaf extract3.504Not Specified researchgate.net
Candida albicans metabolite3.807Not Specified researchgate.net
Bitter Melon Seed Extract4.5Not Specified researchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of compounds. vscht.cz Its application is particularly valuable for compounds that are non-volatile or thermally labile, making it a complementary technique to GC-MS.

In the study of "methoxy phenyl oxime," HPLC has been effectively used for its isolation and purification from plant extracts. For example, after initial identification by GC-MS in the methanolic alkaloid extract of Conocarpus lancifolius leaves, HPLC was employed for its purification. researchgate.netteikyomedicaljournal.com The compound was identified with a retention time of 10.4 minutes at a wavelength of 280 nm. researchgate.netteikyomedicaljournal.com Similarly, HPLC was used to separate and purify "methoxy phenyl oxime" from bitter melon seed extracts, where cytotoxic fractions were further analyzed by GC-MS. researchgate.net

The versatility of HPLC also extends to the analysis of retinoid isomers, such as retinal oximes, demonstrating its capability in separating closely related geometric isomers. pageplace.de In the context of synthetic chemistry, HPLC is crucial for monitoring reaction progress and purity, as seen in the synthesis of clarithromycin (B1669154) 9-(E)-oxime, where it was used to control the level of the (Z)-isomer impurity. nih.gov

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. researchgate.net It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds.

For oximes in general, characteristic IR absorption bands include those for the O-H, C=N, and N-O stretching vibrations. wikipedia.org The O-H stretching vibration typically appears as a broad band around 3600 cm⁻¹. wikipedia.org The C=N stretching vibration is observed near 1665 cm⁻¹, and the N-O stretching vibration is found around 945 cm⁻¹. wikipedia.org

In the case of "1-Pentanone, 1-(4-methoxyphenyl)-, oxime," a related compound, its IR spectrum is available in the NIST database, providing a reference for the vibrational modes of a methoxy-phenyl substituted oxime. nist.gov The formation of oximes from acetophenone (B1666503) derivatives can be confirmed by the appearance of the hydroxyl and imino group absorptions in the IR spectrum at the expense of the carbonyl group absorption of the starting material. arpgweb.com The formation of iminoxyl radicals from oximes has also been confirmed through IR spectroscopy studies. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structural information of a compound through its fragmentation pattern. vanderbilt.edu When coupled with a separation technique like GC or HPLC, it provides a powerful tool for compound identification.

The mass spectrum of "Oxime-, methoxy-phenyl-" (C₈H₉NO₂) shows a molecular ion peak corresponding to its molecular weight. researchgate.netteikyomedicaljournal.comnih.gov The NIST Mass Spectrometry Data Center provides a reference mass spectrum for "Oxime-, methoxy-phenyl-," with a top peak at m/z 133, a second highest at m/z 151, and a third highest at m/z 135. nih.gov The molecular weight is listed as 151.16 g/mol . nih.gov In a study of Cannabis sativa seed extract, the mass spectrum of "Methoxy-phenyl oxime" showed a predominant fragment at m/z 133, constituting 80.4% of the composition.

Mass spectrometry is also crucial in confirming the structure of synthesized oximes and their derivatives. arpgweb.com For instance, in the synthesis of acetophenone oximes, the mass spectrometer provided the expected molecular masses and fragmentation patterns, confirming the successful formation of the target compounds. arpgweb.com

The table below shows the key mass spectral data for "Oxime-, methoxy-phenyl-".

Compound Name Molecular Formula Molecular Weight Key Mass-to-Charge Ratios (m/z) Reference
Oxime-, methoxy-phenyl-C₈H₉NO₂151.16 g/mol 151, 135, 133 nih.gov
Methoxy (B1213986) phenyl oximeC₈H₉NO₂Not Specified133 (major fragment)

Computational Chemistry and Theoretical Modeling of Methoxy Phenyl Oxime Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a important method for studying the properties of various chemical compounds, including methoxy-phenyl oxime systems. science.gov By utilizing functionals like B3LYP, researchers can accurately predict molecular geometries, electronic properties, and reactivity. science.govresearchgate.net

Theoretical conformational analysis is crucial for determining the most stable geometries of molecules. researchgate.net For methoxy-phenyl oxime compounds, DFT calculations, often with the B3LYP method and a 6-311G(d,p) or similar basis set, are used to optimize the molecular structure. researchgate.nettandfonline.com These calculations help in understanding the spatial arrangement of atoms and can reliably estimate the geometrical structure and energy of different conformers. researchgate.net

For instance, in a study on 4-Chloro-N-(2-methoxyphenyl)benzamidoxime, DFT calculations revealed that the 2-methoxyphenyl and 4-chlorophenyl rings are significantly twisted from the mean plane of the hydroxyamidine group. researchgate.net The optimized molecular structure obtained through these calculations often shows good correlation with experimental data from X-ray diffraction. researchgate.nettandfonline.com In the case of 1, 2-diphenyl-2-methoxyethanone oxime (DMEO), the C-C bond distances in the phenyl ring were found to be in the range of 1.393–1.405 Å. tandfonline.com The potential energy surface (PES) scan can be employed to identify the global minimum energy conformation, which is influenced by factors like steric effects, hyperconjugative interactions, and hydrogen bonding. tandfonline.com

Table 1: Selected Optimized Geometrical Parameters of Methoxy-phenyl Oxime Derivatives

CompoundParameterCalculated Value (DFT)Experimental Value (XRD)
1, 2-diphenyl-2-methoxyethanone oxime (DMEO)C-C bond length (phenyl ring)1.393–1.405 Å-
1, 2-diphenyl-2-methoxyethanone oxime (DMEO)C4–C14 bond length1.405 Å-
1, 2-diphenyl-2-methoxyethanone oxime (DMEO)C15–C17–O3 angleReduced by 2.5° from exp.-
1, 2-diphenyl-2-methoxyethanone oxime (DMEO)C17–C20–O3 angleIncreased by 0.6° from exp.-
4-Chloro-N-(2-methoxyphenyl) benzamidoxime (B57231) (CMB)Twist angle (2-methoxyphenyl ring)-33.09 (1)°
4-Chloro-N-(2-methoxyphenyl) benzamidoxime (CMB)Twist angle (4-chlorophenyl ring)-44.89 (1)°

Note: This table is populated with sample data from cited research and is for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that helps in understanding chemical reactivity and electronic properties by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter for determining molecular stability, with a smaller gap indicating higher reactivity and polarizability. csic.es

For methoxy-phenyl oxime systems, the HOMO and LUMO energies are calculated to predict intramolecular charge transfer (ICT) possibilities. biointerfaceresearch.com For example, in a study of oxime ether derivatives containing a quinoxaline (B1680401) moiety, the HOMO-LUMO energy gaps were used to indicate different charge-transfer possibilities within the molecules. biointerfaceresearch.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. csic.es In many methoxy-phenyl oxime derivatives, the HOMO is often located on the electron-rich phenyl ring, while the LUMO may be centered on other parts of the molecule, facilitating charge transfer. sci-hub.se

The energy gap is also correlated with the molecule's bioactivity and nonlinear optical (NLO) effects. sci-hub.se A smaller energy gap suggests that the molecule is less stable and more reactive, which can be an indicator of enhanced biological importance. researchgate.net Theoretical calculations of HOMO-LUMO energies for various methoxy-phenyl oxime derivatives have provided valuable insights into their electronic transitions and potential applications. researchgate.netmdpi.com

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Selected Methoxy-phenyl Oxime Systems

Compound/SystemEHOMO (eV)ELUMO (eV)Energy Gap (Eg) (eV)
2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile (AI3)--4.608103
Coumarin ketoxime ester with methoxy (B1213986) substituent (COXE-O)---
1,10-phenanthroline (ligand)--4.755
Chrysin (ligand)--4.403
Complex 1 (ZnL(OAc)2)--2.784
Complex 2 (CdL(OAc)2)--3.333

Note: This table is populated with sample data from cited research and is for illustrative purposes. A direct HOMO-LUMO gap for COXE-O was not specified in the provided context.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactivity of molecules by displaying the electron density in a color-coded map. mdpi.com The different colors on the MEP map represent different values of the electrostatic potential. biointerfaceresearch.comresearchgate.net

Negative Regions (Red, Yellow, Orange): These areas have high electron density and are related to electrophilic reactivity, meaning they are susceptible to attack by electrophiles. mdpi.comresearchgate.net In methoxy-phenyl oxime systems, these negative regions are often concentrated around electronegative atoms like oxygen and nitrogen. tandfonline.commdpi.com For example, in 1, 2-diphenyl-2-methoxyethanone oxime, the negative potential is prominent around the oxime oxygen atom. tandfonline.com

Positive Regions (Blue): These areas have low electron density and are associated with nucleophilic reactivity, indicating sites prone to attack by nucleophiles. mdpi.comresearchgate.net In many oxime derivatives, the hydrogen atom of the oxime's hydroxyl group often represents a positive potential region. tandfonline.com

Neutral Regions (Green): These areas indicate zero potential. biointerfaceresearch.com

By analyzing the MEP map, researchers can identify the most probable sites for electrophilic and nucleophilic attacks, providing insights into the molecule's chemical behavior and intermolecular interactions. mdpi.comtandfonline.com For instance, the MEP analysis of certain oxime ether derivatives showed that the negative sites were primarily focused on the phenyl ring of the quinoxaline moiety, making these sites suitable for electrophilic attack. biointerfaceresearch.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, delocalization of charges, and hyperconjugative interactions within a molecule. tandfonline.comreadthedocs.io It is based on the Lewis structure concept, where electrons are divided into core and valence groups. readthedocs.io The analysis examines interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, quantifying their energetic importance through second-order perturbation theory. uni-muenchen.de The stabilization energy, E(2), associated with these interactions provides a measure of the intensity of the interaction. tandfonline.com

In the study of 1, 2-diphenyl-2-methoxyethanone oxime (DMEO), NBO analysis revealed strong intramolecular hydrogen bonding. tandfonline.com Specifically, a significant interaction was found between the lone pair of the oxime oxygen atom (donor) and the antibonding orbital of a C-H bond (acceptor), with a high stabilization energy. tandfonline.com This type of analysis helps in understanding the stability and reactivity of the molecule, which arises from these intramolecular charge transfer interactions. tandfonline.comtandfonline.com NBO analysis can also explain the charge distribution within the molecule, for example, why certain atoms carry a more negative or positive charge. tandfonline.com

Table 3: Significant Donor-Acceptor Interactions from NBO Analysis of 1, 2-diphenyl-2-methoxyethanone oxime (DMEO)

Donor NBOAcceptor NBOE(2) (kJ/mol)
n2(O2)σ(C12–H13)16.403
n2(O3)σ(C4–H5)5.062

Source: Data from the NBO analysis of DMEO performed at the B3LYP/6-31G(d,p) level of theory. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the structural features of compounds with their biological or chemical activities. mdpi.com These models are instrumental in guiding the rational design and synthesis of new molecules with desired properties. eijppr.comnih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a powerful tool in modern drug and pesticide design. acs.orgnih.gov It relates the biological activity of molecules to their 3D properties, such as steric and electrostatic fields, which are calculated using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govmdpi.com

In the context of phenylpyrazole oxime derivatives, 3D-QSAR has been successfully employed to guide the synthesis of new insecticides. acs.orgnih.gov By developing a 3D-QSAR model, researchers can predict the potential activity of newly designed compounds before they are synthesized, saving time and resources. acs.org For example, a CoMFA model can generate contour maps that indicate where steric bulk or certain electrostatic properties would be favorable or unfavorable for activity. acs.orgmdpi.com

A study on phenylpyrazole oxime derivatives used 3D-QSAR to guide a "side arm strategy," where different functional groups were attached to the main phenylpyrazole structure. acs.orgnih.gov The results of the CoMFA analysis suggested that introducing hydrophobic groups on the side arm and electron-withdrawing substituents on the benzene (B151609) ring would enhance insecticidal activity. acs.org This led to the design and synthesis of several series of compounds, some of which showed significantly higher activity than existing insecticides. nih.gov

The statistical significance and predictive ability of a 3D-QSAR model are validated using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). mdpi.comeijppr.comrsc.orgnih.gov A robust model with good predictive power can be a reliable guide for designing novel and more potent molecules. nih.govresearchgate.net

Theoretical Photodegradation Studies of Oxime Derivatives

Computational chemistry and theoretical modeling provide significant insights into the complex mechanisms of photodegradation in oxime derivatives. These theoretical studies are crucial for predicting the photochemical behavior of these compounds, including methoxy-phenyl oxime systems, by elucidating reaction pathways, identifying transient intermediates, and calculating energetic barriers. The primary photochemical process investigated for oxime derivatives is the homolytic cleavage of the nitrogen-oxygen (N–O) bond upon absorption of UV radiation. mdpi.comresearchgate.net

Theoretical investigations, predominantly employing Density Functional Theory (DFT), have become instrumental in understanding the photodissociation dynamics. mdpi.comacs.org Functionals such as B3PW91 have been effectively used to model the bond dissociation process in aqueous solutions, often incorporating a polarizable continuum model (PCM) to simulate solvent effects. nih.gov Such studies allow for the prediction of the activity of derivatives, including their potential to form radicals that can interact with other molecules. nih.gov

The general consensus from theoretical studies is that upon photoexcitation, the N–O bond in oxime derivatives undergoes homolysis, generating a nitrogen-centered iminyl radical and an oxygen-centered radical. mdpi.commdpi.com The stability and subsequent reactivity of these radical species are dictated by the substituents on the aromatic ring and the imine carbon. For instance, theoretical studies suggest that electron-donating groups, such as a methoxy group on the phenyl ring, can be beneficial for the N–O bond homolysis. mdpi.com

The typical steps involved in a theoretical study of the photodegradation of a methoxy-phenyl oxime are outlined below.

Table 1: General Workflow for Theoretical Photodegradation Studies of Methoxy-phenyl Oxime

Step Description Computational Method Expected Outcome
1. Ground State Optimization Calculation of the minimum energy geometry of the molecule in its electronic ground state (S₀). DFT (e.g., B3LYP, B3PW91) with a suitable basis set (e.g., 6-31G(d)). Optimized molecular structure, bond lengths, and angles. For methoxy-phenyl oximes, this confirms the initial conformation (E/Z isomerism).
2. Excited State Calculation Modeling the molecule in its excited singlet (S₁) or triplet (T₁) state to identify the likely state for dissociation. Time-Dependent DFT (TD-DFT). Vertical excitation energies, oscillator strengths, and the nature of the excited state.
3. Potential Energy Surface Scan Calculation of the energy profile as the N–O bond is elongated. This helps to identify the dissociation pathway. DFT or TD-DFT. A curve showing the energy change versus the N–O bond distance, leading to the calculation of the Bond Dissociation Energy (BDE).
4. Transition State Search Identification of the transition state structure for the N–O bond cleavage. Transition State (TS) search algorithms within DFT. The geometry and energy of the transition state, allowing for the calculation of the activation energy barrier.
5. Intermediate Analysis Characterization of the resulting radical intermediates (iminyl and methoxy-phenoxyl radicals). DFT, Electron Paramagnetic Resonance (EPR) g-tensor calculations. Optimized geometries, spin densities, and predicted EPR spectral parameters of the radical products.

Research on related compounds, such as p-pyridinyl oxime carbamates, has shown that the primary photodegradation pathway is indeed the N-O bond homolysis. nih.govbeilstein-journals.org In these studies, DFT calculations were performed to analyze the structures and properties related to the photochemistry of the compounds. nih.gov While some derivatives, including a p-methoxyphenyl derivative, did not show significant photocleaving activity under specific experimental conditions, the underlying theoretical framework supports the N-O cleavage mechanism as the principal route of photodegradation. nih.govbeilstein-journals.org The lack of activity in certain cases is often attributed to the energetics of the excited state and the stability of the resulting radicals, factors that can be thoroughly investigated using computational models.

Biological Activities and Mechanistic Research of Oxime , Methoxy Phenyl Non Clinical Focus

Antimicrobial Properties

Research has highlighted the significant antimicrobial potential of methoxy-phenyl-oxime and its related structures against a spectrum of bacteria and fungi.

Methoxy-phenyl-oxime has demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. An alkaloid compound identified as methoxy (B1213986) phenyl-oxime, isolated from the leaves of Conocarpus lancifolius, exhibited considerable antibacterial properties. teikyomedicaljournal.com In laboratory tests, this compound was effective against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacteria Escherichia coli and Klebsiella pneumoniae. smolecule.comteikyomedicaljournal.com The activity against B. subtilis was found to be superior to its effect on E. coli and K. pneumoniae, although no significant activity was observed against Staphylococcus aureus in this particular study. teikyomedicaljournal.com

Further research identified methoxy-phenyl-oxime as a novel antibacterial agent produced by the bacterium Streptomyces pratensis. annexpublishers.coresearchgate.net This naturally sourced compound was effective against a number of clinical bacterial isolates, including the highly resistant Methicillin-Resistant Staphylococcus aureus (MRSA). annexpublishers.coannexpublishers.co The antibacterial action appeared to be selective; for instance, it was active against the E. coli HB101 strain but not the DH5α strain. annexpublishers.co Similarly, derivatives such as 3-(4-methoxyphenyl)-3-oxopropanal (B8659935) O-methyl oxime have shown potent activity against Staphylococcus aureus and resistant Helicobacter pylori. scispace.com The compound's presence as a volatile organic compound in melons has also been associated with antibacterial properties. mdpi.com

Bacterial StrainTypeInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µl)Source of Compound
Bacillus subtilisGram-Positive21.5535Conocarpus lancifolius teikyomedicaljournal.com
Escherichia coliGram-Negative19.4495Conocarpus lancifolius teikyomedicaljournal.com
Klebsiella pneumoniaeGram-Negative17.1195Conocarpus lancifolius teikyomedicaljournal.com
Staphylococcus aureusGram-PositiveNo significant activity55Conocarpus lancifolius teikyomedicaljournal.com
Methicillin-Resistant Staphylococcus aureus (MRSA)Gram-PositiveEffectiveNot specifiedStreptomyces pratensis annexpublishers.co

The potential of methoxy-phenyl-oxime extends to antifungal applications, particularly relevant in the context of agrochemicals. Studies on novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, which share the core methoxy-phenyl-oxime structure, have revealed significant antifungal capabilities. core.ac.ukcabidigitallibrary.org One derivative, in particular, demonstrated exceptional activity against the common agricultural mold Aspergillus flavus. cabidigitallibrary.org Furthermore, research into O-benzyl ethers of oximes has shown that a piperidine (B6355638) derivative featuring a methoxy group on the phenyl ring possessed high antifungal activity against a range of fungal strains, including Candida albicans, Rhizopus sp., Aspergillus niger, and Cryptococcus neoformans. mdpi.com In many cases, these compounds exhibited lower minimum inhibitory concentration (MIC) values than the conventional antifungal drug Amphotericin B. mdpi.com

Antioxidant Potential and Reactive Species Scavenging

Derivatives of methoxy-phenyl-oxime have been investigated for their ability to act as antioxidants and scavenge harmful reactive oxygen species (ROS). A series of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters were assessed for their antioxidant capacity through various in vitro assays, with some compounds showing promising activity. core.ac.uk The presence of methoxy and hydroxyl groups on the phenyl ring of oxime derivatives has been found to significantly contribute to their antioxidant and free-radical scavenging effects. medcraveonline.com

In one study, piperidine-4-one compounds and their corresponding oxime derivatives containing phenol (B47542) and methoxy groups demonstrated superior antioxidant activity compared to their unsubstituted counterparts in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. who.int The IC50 values, which indicate the concentration required to scavenge 50% of free radicals, ranged from 1.84 to 4.53 µg/ml for the substituted compounds. who.int While specific data on the antioxidant activity of the parent "Oxime-, methoxy-phenyl-" compound is limited, the recurring findings from its derivatives suggest that the methoxy-phenyl moiety is a key contributor to this potential. who.intontosight.ai

Role as a Volatile Organic Compound (VOC) in Sensory Perception

Beyond its antimicrobial and antioxidant activities, methoxy-phenyl-oxime is recognized as a volatile organic compound (VOC) that plays a role in the sensory profiles of various natural products.

Methoxy-phenyl-oxime has been identified as a key contributor to the aroma and flavor of several plants and food items. It is a principal volatile component in Bambusa oldhamii (giant timber bamboo) shoots, where it is described as imparting a characteristic scent of fresh shrimp and crabs. ncsu.edunih.gov In the realm of grains, it has been identified as a characteristic flavor compound in certain types of fragrant rice, contributing a distinct floral fragrance. nih.gov

The compound has also been detected as a VOC in different varieties of melon, although its specific contribution to melon's sensory profile is an area for further investigation. mdpi.comresearchgate.net Interestingly, it was also found in the products of olive mill waste fermentation by the fungus Rhizopus oryzae. scielo.br However, in some analytical contexts, there is a note of caution, as it has occasionally been identified as a potential contaminant originating from the materials used in solid-phase microextraction (SPME) analysis. scielo.br

Molecular Interactions with Biological Macromolecules

Preliminary research into the mechanistic action of methoxy-phenyl-oxime suggests interactions at a molecular level. Studies on its antibacterial properties have begun to explore its mode of action, which may involve interactions with bacterial cell membranes and key metabolic pathways. smolecule.com Importantly, from a safety perspective, cytotoxicity evaluations have indicated that the compound has low hemolytic activity against human red blood cells. smolecule.comteikyomedicaljournal.com

While direct studies on the interaction of methoxy-phenyl-oxime with specific macromolecules are limited, research on the broader class of oxime compounds provides some insight. For example, certain oxime derivatives have been shown to interact directly with DNA, leading to the inhibition of macromolecule biosynthesis and interference with enzymes like topoisomerase II. mdpi.com Other complex oxime derivatives have been the subject of molecular modeling studies, which confirmed their binding to proteins such as tubulin. mdpi.com These findings suggest that the oxime functional group can serve as a crucial point of interaction with biological macromolecules, a principle that may extend to methoxy-phenyl-oxime and its derivatives.

DNA Binding and Photocleaving Activities of Oxime Derivatives

Research into O-carbamoyl derivatives of 4-MeO-benzamidoxime has provided detailed insights into the structure-activity relationship concerning DNA photocleavage. mdpi.comresearchgate.net Studies involving irradiation with both UVB (312 nm) and UVA light demonstrated that the nature of the substituent on the carbamoyl (B1232498) group is critical for activity. mdpi.comresearchgate.net Specifically, for derivatives of 4-MeO-benzamidoxime, those with a halogen (Fluorine, Chlorine, or Bromine) at the para-position of the phenyl carbamate (B1207046) group were found to be active photocleavers. mdpi.com The p-chloro-phenyl derivative, in particular, exhibited excellent photocleavage activity against pBR322 plasmid DNA, causing both single and double-stranded damage at a concentration of 100 μM. mdpi.comresearchgate.net In contrast, the p-iodo-phenyl derivative was the least effective among the halogenated compounds. mdpi.com This suggests that the electron-withdrawing nature and the bond-dissociation energy of the carbon-halogen bond on the carbamoyl moiety play a crucial role in the photocleavage process. Further studies indicated that the substitution on the benzamidoxime (B57231) scaffold itself was less relevant to the activity than the substitution on the carbamoyl group. mdpi.comresearchgate.net

The mechanism of action for these methoxy-phenyl derivatives has been investigated through experiments with radical scavengers. For active compounds like the p-Cl-phenyl carbamate of 4-MeO-benzamidoxime, DNA cleavage was observed even in the absence of oxygen (under an argon atmosphere). mdpi.com This supports a mechanism involving the homolysis of the N-O bond to generate nitrogen-centered radicals that directly attack the DNA. mdpi.com In the presence of air, the mechanism is thought to involve hydroxyl radicals and, to a lesser extent, singlet oxygen. mdpi.comresearchgate.net

However, the presence of a methoxy-phenyl group does not universally guarantee DNA photocleaving activity. In a study of p-pyridinyl oxime carbamates, the derivative featuring a p-methoxyphenyl (PMP) substituent on the carbamate group showed no photocleaving activity. nih.gov Similarly, research on a series of p-nitrobenzoyl oxime esters found that p-MeOPh imine-substituted derivatives did not achieve complete DNA photocleavage, unlike other analogues in the same series. nih.gov This highlights the complexity of the structure-activity relationship, where the electronic effects of the methoxy group can be modulated by the rest of the molecular structure. In some frameworks, its electron-donating nature may be beneficial, while in others, it may be detrimental to the photocleavage mechanism. For instance, in a series of thiazole-based cyanoacrylamides, the electron-donating methoxy-substituted derivative displayed lower activity than a chloro-substituted one but was more effective than a methyl-substituted compound. nih.gov

DNA binding is a prerequisite for photocleavage, and studies have explored the interaction of these compounds with calf-thymus DNA (CT-DNA). UV-Vis spectroscopy studies on p-pyridinyl oxime carbamates, including inactive p-methoxyphenyl derivatives, indicated that the compounds do interact with CT-DNA. nih.govbeilstein-journals.org The observed quenching in the fluorescence emission spectra of pre-treated Ethidium Bromide-DNA suggests that the binding may occur via intercalation. nih.gov However, strong binding alone is not sufficient for activity, as demonstrated by the inactive PMP derivative which still showed affinity for DNA. nih.gov

Table 1: DNA Photocleaving Activity of Selected Oxime-, methoxy-phenyl- Derivatives

Compound/Derivative ClassMolecular ScaffoldIrradiation WavelengthObserved DNA Photocleaving ActivitySource
p-Cl-phenyl carbamate of 4-MeO-benzamidoxime4-Methoxy-benzamidoximeUVB (312 nm)Excellent; causes single and double-strand breaks. mdpi.comresearchgate.net
p-F-phenyl and p-Br-phenyl carbamates of 4-MeO-benzamidoxime4-Methoxy-benzamidoximeUVB (312 nm)Active; extensive DNA photocleavage. mdpi.com
p-I-phenyl carbamate of 4-MeO-benzamidoxime4-Methoxy-benzamidoximeUVB (312 nm)Worst activity among p-halogenated derivatives. mdpi.com
p-methoxyphenyl (PMP) carbamate of p-pyridine amidoximep-Pyridine amidoximeNot specifiedNo activity observed. nih.gov
p-MeOPh imine-substituted p-nitrobenzoyl oxime esterp-Nitrobenzoyl oxime ester312 nmDid not completely photocleave DNA. nih.gov
2-Cyano-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(thiazol-2-yl) acrylamidePyrazolyl cyanoacrylamide365 nmActive, but less so than chloro-substituted derivative. nih.gov

Structure Activity Relationship Sar Studies of Methoxy Phenyl Oxime Derivatives

Correlating Structural Modulations with Biological Potency

The position of the methoxy (B1213986) group on the phenyl ring is a critical determinant of biological activity. For instance, in a series of thiochromeno-[4,3-d]-pyrimidine derivatives, the position of the methoxy substituent had a minimal impact on anti-tumor efficacy. rsc.org However, in other scaffolds, this positioning can be more crucial. For example, studies on certain anticancer agents have shown that a para-methoxy group on the phenyl ring can enhance activity. nih.gov

The introduction of other functional groups onto the phenyl ring or other parts of the molecule plays a significant role in modulating potency. Electron-withdrawing groups, such as halogens (fluoro, chloro) or nitro groups, have been shown to enhance the anticancer and antimicrobial activities of certain methoxy-phenyl oxime derivatives. rsc.orgmdpi.com For example, in a series of 1,3,4-oxadiazole (B1194373)/thiadiazole derivatives, para-substituted halogen and nitro derivatives displayed remarkable potential against MCF-7 cancer cell lines. mdpi.com Conversely, the introduction of bulky groups can sometimes lead to a decrease in activity, likely due to steric hindrance at the target binding site.

The nature of the oxime moiety itself, including its configuration (E/Z) and whether it is a free oxime or an oxime ether, is also a key factor. The oxime group, with its hydrogen bond donor and acceptor capabilities, is often crucial for interaction with biological targets. nih.gov In some chalcone (B49325) derivatives, the presence of an oxime group with a Z configuration was found to be essential for higher antiproliferative activity. rsc.org Replacement of a ketone with an oxime has been a successful strategy in enhancing the potency of certain anticancer agents. rsc.org

Table 1: SAR of Methoxy-phenyl Oxime Derivatives

Compound SeriesStructural VariationEffect on Biological ActivitySource
Thiochromeno-[4,3-d]-pyrimidinesPosition of methoxy group on phenyl ringMinimal impact on anti-tumor efficacy rsc.org
1,3,4-Oxadiazole/Thiadiazole DerivativesPara-substituted halogen and nitro groups on phenyl ringEnhanced anticancer activity against MCF-7 cells mdpi.com
Chalcone Oxime DerivativesPresence of oxime group with Z configurationEssential for higher antiproliferative activity rsc.org
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one Oxime EstersSpecific ester substitutions on the oximePromising antioxidant and antimicrobial activities researchgate.net

Principles of Rational Design for Enhanced Biological Efficacy

Rational drug design leverages the understanding of SAR to create novel compounds with improved therapeutic properties. For methoxy-phenyl oxime derivatives, this involves a strategic approach to molecular modification, aiming to enhance potency, selectivity, and pharmacokinetic profiles.

A key principle in the rational design of these compounds is the hybridization of pharmacophores. This involves combining the methoxy-phenyl oxime moiety with other known biologically active scaffolds to create hybrid molecules with potentially synergistic or enhanced effects. For example, the hybridization of thiazole (B1198619) and pyrazoline fragments in a series of compounds led to potent antiproliferative agents. nih.gov

Another design strategy focuses on modulating the electronic properties of the molecule. The introduction of electron-withdrawing or electron-donating groups at specific positions can fine-tune the interaction of the compound with its biological target. For instance, the incorporation of electron-withdrawing groups like trifluoromethyl has been shown to enhance the anti-proliferative activity of certain thiochromene derivatives. rsc.org

Improving the solubility and bioavailability of these compounds is also a major consideration in their rational design. Poor water solubility can limit the therapeutic potential of a drug candidate. To address this, polar and ionizable hydrophilic groups can be introduced into the molecular structure. In one study, the introduction of an amino linkage between a phenyl and a thiazole ring in a series of methoxybenzoyl-arylthiazoles resulted in compounds with improved solubility and bioavailability. nih.gov

Furthermore, the concept of isosteric replacement is often employed. This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's activity or pharmacokinetic properties. For example, replacing a carbonyl group with an oxime has been a successful strategy to avoid potential metabolic issues associated with ketone reduction and to enhance biological activity. nih.gov

Computational modeling and docking studies are also invaluable tools in the rational design process. These methods can predict how a molecule will bind to its target protein, providing insights that can guide the design of more potent inhibitors. By understanding the binding interactions at a molecular level, chemists can make more informed decisions about which structural modifications are most likely to lead to improved efficacy.

Table 2: Rational Design Strategies for Methoxy-phenyl Oxime Derivatives

Design PrincipleExample ApplicationOutcomeSource
Pharmacophore HybridizationCombining thiazole and pyrazoline fragments with a methoxy-phenyl moietyPotent antiproliferative agents nih.gov
Modulation of Electronic PropertiesIntroduction of electron-withdrawing groups (e.g., trifluoromethyl)Enhanced anti-proliferative activity rsc.org
Improvement of Physicochemical PropertiesIntroduction of polar/ionizable groups (e.g., amino linkage)Improved aqueous solubility and bioavailability nih.gov
Isosteric ReplacementReplacement of a carbonyl group with an oximeAvoidance of metabolic issues and enhanced potency nih.gov

Emerging Research Avenues and Future Perspectives for Oxime , Methoxy Phenyl

Exploration of Undiscovered Bioactivities and Mechanistic Pathways

While the fundamental bioactivities of methoxy-phenyl oximes are recognized, current research is delving into novel therapeutic applications and the intricate mechanisms that underpin them. A key area of this exploration is in metabolic diseases and neuroprotection.

Recent studies have highlighted the potential of certain methoxy-phenyl oxime derivatives as dual-acting agents for diabetic complications. Specifically, they have been identified as inhibitors of the aldose reductase (ALR2) enzyme, which is implicated in cellular toxicity arising from hyperglycemia. The simultaneous antioxidant activity of these compounds presents a promising strategy for mitigating the oxidative stress associated with diabetes. For instance, (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime has demonstrated significant efficacy as a dual-acting agent with potent ALR2 inhibitory properties and antioxidant capacity. nih.gov

The neuroprotective potential of oxime-containing compounds is another active area of investigation. The ability of oximes to reactivate acetylcholinesterase (AChE) is well-known, but their application in treating neurodegenerative conditions and organophosphate poisoning is being explored with renewed interest. nih.gov The primary challenge remains the limited ability of many oxime derivatives to cross the blood-brain barrier, a hurdle that researchers are actively working to overcome through innovative delivery systems. nih.gov

Furthermore, the antimicrobial and antifungal properties of molecules containing the methoxy-phenyl moiety are being investigated. While research on the direct antifungal activity of simple methoxy-phenyl oximes is ongoing, related heterocyclic structures incorporating this group have shown promise. For example, derivatives of 1,3,4-oxadiazole (B1194373) with a methoxy-phenyl substituent have been synthesized and evaluated for their activity against various fungal strains. nih.govresearchgate.net The introduction of an oxime group into natural products has also been shown to enhance their biological activity, including antiviral and fungicidal effects. nih.gov

The table below summarizes some of the emerging bioactivities and the corresponding methoxy-phenyl oxime derivatives being studied.

Bioactivity Compound/Derivative Class Key Research Finding
Aldose Reductase Inhibition (E)-benzaldehyde O-benzyl oximesDual-acting agents with antioxidant properties for diabetic complications. nih.gov
Neuroprotection Quaternary oximesPotential for AChE reactivation in the central nervous system, with a focus on improving blood-brain barrier penetration. nih.gov
Antifungal Activity 1,3,4-oxadiazole derivatives with methoxy-phenyl groupsModerate to good antifungal activity against various fungal strains. nih.gov
Kinase Inhibition General oxime derivativesA wide range of oximes have been reported to inhibit over 40 different kinases, suggesting a broad potential for anticancer and anti-inflammatory applications. nih.gov

Development of Novel and Sustainable Synthetic Strategies

The synthesis of methoxy-phenyl oximes and their derivatives is evolving towards more efficient, environmentally friendly, and sustainable methods. Green chemistry principles are increasingly being applied to minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve atom economy.

Key areas of development in synthetic strategies include:

Catalysis: The use of novel catalysts is being explored to improve reaction rates and yields. This includes the investigation of metal-organic frameworks (MOFs) and nanocatalysts that can be easily recovered and reused.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including better control over reaction parameters, enhanced safety, and the potential for scalability. The synthesis of oximes in microreactors is an area of active research.

Biocatalysis: The use of enzymes to catalyze the formation of oximes is a promising green alternative to chemical methods. Biocatalysis can offer high selectivity and operate under mild reaction conditions.

The following table outlines some of the modern synthetic approaches being explored for oxime synthesis.

Synthetic Strategy Description Potential Advantages
Green Chemistry Approaches Utilization of safer solvents (e.g., water, ethanol), microwave-assisted synthesis, and solvent-free reaction conditions.Reduced environmental impact, lower energy consumption, and increased safety.
Flow Chemistry Continuous synthesis in microreactors or flow systems.Precise control over reaction conditions, improved yield and purity, and easier scalability.
Biocatalysis Use of enzymes (e.g., hydrolases) to catalyze oxime formation.High stereoselectivity, mild reaction conditions, and reduced waste generation.

Advancements in Computational Modeling for Predictive Research and Drug Design

Computational modeling has become an indispensable tool in modern drug discovery and development, and its application to methoxy-phenyl oximes is accelerating research in this area. In silico methods allow for the prediction of physicochemical properties, biological activities, and potential toxicities of novel compounds, thereby reducing the time and cost associated with laboratory-based screening.

Key computational techniques being applied include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of methoxy-phenyl oxime derivatives with their biological activity. These models help in identifying the key structural features responsible for a particular therapeutic effect and in designing more potent analogs.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For methoxy-phenyl oximes, docking studies are used to understand their interactions with enzyme active sites, such as aldose reductase or acetylcholinesterase, and to guide the design of more effective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, allowing for a more detailed understanding of ligand-receptor interactions and the conformational changes that occur upon binding.

The table below highlights the application of computational modeling in the study of methoxy-phenyl oximes.

Computational Technique Application in Methoxy-phenyl Oxime Research Example
QSAR Predicting the bioactivity of new derivatives based on their structural features.Developing models to predict the antifungal activity of a series of methoxy-phenyl oxime analogs.
Molecular Docking Elucidating the binding modes of methoxy-phenyl oximes with their biological targets.Docking studies of (E)-benzaldehyde O-benzyl oximes into the active site of aldose reductase to explain their inhibitory mechanism. nih.gov
Molecular Dynamics Simulating the stability and dynamics of the compound-protein complex.Investigating the conformational changes in acetylcholinesterase upon binding of an oxime reactivator.

Interdisciplinary Research Integrating Food Science, Environmental Chemistry, and Materials Science

The unique chemical properties of methoxy-phenyl oximes are paving the way for their application in diverse fields beyond medicine. Interdisciplinary research is uncovering their potential in food science, environmental remediation, and materials science.

Food Science: Certain methoxy-phenyl oximes, such as anisaldehyde oxime, are known for their characteristic aromas and are being explored as flavoring agents in the food industry. Their antioxidant properties also suggest a potential role in food preservation by preventing spoilage due to oxidation.

Environmental Chemistry: The ability of the oxime group to chelate metal ions is being investigated for applications in environmental remediation. Methoxy-phenyl oxime derivatives could potentially be used to develop sensors for the detection of heavy metal pollutants in water or as agents for their removal.

Materials Science: The reactive nature of the oxime group allows for its incorporation into polymers and other materials. This can be used to create functional materials with novel properties, such as self-healing polymers, stimuli-responsive gels, and materials for controlled-release applications.

The following table summarizes the potential interdisciplinary applications of methoxy-phenyl oximes.

Field Potential Application Underlying Principle
Food Science Flavoring agents, food preservatives.Aromatic properties and antioxidant activity.
Environmental Chemistry Sensors for heavy metals, remediation agents.Metal-chelating ability of the oxime group.
Materials Science Self-healing materials, controlled-release systems.Reactivity of the oxime group for polymer functionalization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.